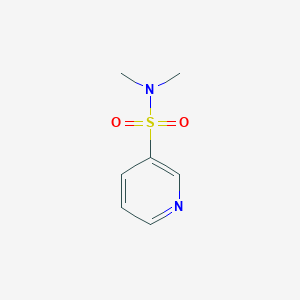

N,N-Dimethylpyridine-3-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-9(2)12(10,11)7-4-3-5-8-6-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZULNNLLFYOFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507677 | |

| Record name | N,N-Dimethylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4810-41-7 | |

| Record name | N,N-Dimethylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: N,N-Dimethylpyridine-3-sulfonamide (CAS 4810-41-7)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of N,N-Dimethylpyridine-3-sulfonamide (CAS No. 4810-41-7), a heterocyclic organic compound. It consolidates available physicochemical data, outlines a representative synthetic protocol, and discusses its potential applications within the context of medicinal chemistry and drug discovery, particularly noting its classification as a building block for protein degraders. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and development.

Physicochemical Properties

This compound is a pyridine derivative containing a sulfonamide functional group. Its core properties, compiled from various chemical suppliers and databases, are summarized below.[1][2][3][4]

| Property | Value | Source(s) |

| CAS Number | 4810-41-7 | [1][2][3][4][5] |

| Molecular Formula | C₇H₁₀N₂O₂S | [1][2][3][4] |

| Molecular Weight | 186.23 g/mol | [1][4] |

| IUPAC Name | This compound | [4] |

| SMILES | CN(C)S(=O)(=O)C1=CN=CC=C1 | [1][4] |

| Purity | Typically ≥97% | [2][4] |

| Storage | Room temperature | [2] |

| Classification | Protein Degrader Building Block | [2] |

Synthesis and Reactivity

While specific proprietary synthesis methods may vary, the preparation of this compound can be achieved through standard sulfonamide formation chemistry. A general and widely adopted method involves the reaction of a sulfonyl chloride with a secondary amine.[6]

General Synthetic Workflow

The most direct synthetic route involves the reaction of pyridine-3-sulfonyl chloride with dimethylamine. The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction typically requires a base to neutralize the hydrochloric acid byproduct.

Caption: General synthesis workflow for this compound.

Representative Experimental Protocol

The following protocol is a representative example for the synthesis of sulfonamides and is adapted from established chemical literature.[6][7] It should be optimized for specific laboratory conditions.

Materials:

-

Pyridine-3-sulfonyl chloride (1 mmol)

-

Dimethylamine (2M solution in THF, 1.1 mmol)

-

Triethylamine (1.2 mmol)

-

Anhydrous Dichloromethane (DCM, 20 mL)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of pyridine-3-sulfonyl chloride (1 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 mmol).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add dimethylamine solution (1.1 mmol) dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 15 mL of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by silica gel column chromatography if necessary to yield pure this compound.

Potential Applications and Biological Context

Specific biological activity or signaling pathway data for this compound is not extensively detailed in publicly available literature. However, its chemical structure provides significant context for its potential applications. The sulfonamide functional group is a well-known pharmacophore found in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[8][9] Similarly, the pyridine ring is a common scaffold in medicinal chemistry.[10]

The compound is explicitly categorized by suppliers as a "Protein Degrader Building Block," suggesting its intended use in the synthesis of larger, more complex molecules like Proteolysis-Targeting Chimeras (PROTACs) or molecular glues.[2]

Caption: Logical relationships of this compound.

Safety and Handling

This compound is intended for research laboratory use only.[2][11] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[11]

References

- 1. N,N-Dimethylpyridine-3-sulphonamide | 4810-41-7 | EAA81041 [biosynth.com]

- 2. calpaclab.com [calpaclab.com]

- 3. scbt.com [scbt.com]

- 4. This compound 97% | CAS: 4810-41-7 | AChemBlock [achemblock.com]

- 5. 4810-41-7|this compound|BLD Pharm [bldpharm.com]

- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]

- 8. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aaronchem.com [aaronchem.com]

N,N-Dimethylpyridine-3-sulfonamide molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylpyridine-3-sulfonamide is a chemical compound of interest in the fields of medicinal chemistry and drug discovery. Its structural motif, featuring a pyridine ring linked to a dimethylated sulfonamide group, makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Notably, this compound is recognized as a building block for protein degraders, a novel class of therapeutics designed to harness the cell's natural protein disposal machinery to eliminate disease-causing proteins. This guide provides a comprehensive overview of the molecular structure, chemical formula, and known properties of this compound, alongside a general experimental protocol for its synthesis and a conceptual workflow for its application in targeted protein degradation.

Molecular Structure and Chemical Formula

The molecular structure of this compound consists of a central pyridine ring, to which a sulfonamide group is attached at the 3-position. The nitrogen atom of the sulfonamide is further substituted with two methyl groups.

The chemical formula for this compound is C₇H₁₀N₂O₂S .[1][2]

The structure can be represented by the SMILES string: CN(C)S(=O)(=O)c1cnccc1.[3]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below. It is important to note that while some physical properties like melting and boiling points have not been extensively reported in publicly available literature, the data provided is based on information from chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂S | [1][2] |

| Molecular Weight | 186.2 g/mol | [1][2] |

| CAS Number | 4810-41-7 | [1] |

| Purity | ≥97% | [1][3] |

| Storage Temperature | Room Temperature | [1] |

Experimental Protocols

General Synthesis of this compound

This procedure involves the reaction of pyridine-3-sulfonyl chloride with dimethylamine.

Materials:

-

Pyridine-3-sulfonyl chloride

-

Dimethylamine (as a solution in a suitable solvent, e.g., THF or as a gas)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (or another suitable base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

-

Equipment for purification (e.g., column chromatography apparatus or recrystallization setup)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyridine-3-sulfonyl chloride in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Amine: To the cooled solution, add triethylamine (approximately 1.1 to 1.5 equivalents). Subsequently, add a solution of dimethylamine (approximately 1.1 to 1.5 equivalents) dropwise via a dropping funnel. The reaction is exothermic, so maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.

Application in Targeted Protein Degradation

As a "Protein Degrader Building Block"[1], this compound serves as a component in the construction of bifunctional molecules such as Proteolysis-Targeting Chimeras (PROTACs). PROTACs are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The following diagram illustrates the general workflow for the development of a PROTAC using a building block like this compound.

Figure 1: A conceptual workflow for the development of a PROTAC.

Signaling Pathway Context

The broader class of sulfonamide-containing molecules has been implicated in various biological pathways. For instance, some sulfonamide derivatives act as inhibitors of carbonic anhydrases or interfere with the folic acid synthesis pathway in microorganisms. In the context of protein degradation, a PROTAC containing a derivative of this compound would hijack the Ubiquitin-Proteasome System (UPS) to induce the degradation of a specific target protein.

The following diagram illustrates the general mechanism of action for a PROTAC.

Figure 2: The general mechanism of PROTAC-mediated protein degradation.

References

Synthesis of N,N-Dimethylpyridine-3-sulfonamide from pyridine

An In-depth Technical Guide to the Synthesis of N,N-Dimethylpyridine-3-sulfonamide from Pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a molecule of interest in medicinal chemistry and materials science. The synthesis originates from pyridine and proceeds through the key intermediate, pyridine-3-sulfonyl chloride. This document details two primary routes for the synthesis of this intermediate and the subsequent amidation to yield the final product. Detailed experimental protocols, quantitative data, and process workflows are presented to aid researchers in the replication and optimization of these methods.

Overall Synthetic Workflow

The synthesis of this compound from pyridine is a multi-step process. The initial, and most critical, stage is the formation of pyridine-3-sulfonyl chloride. This can be achieved via two distinct and well-documented pathways: direct sulfonation of pyridine followed by chlorination (Route A), or through the diazotization of 3-aminopyridine (Route B). The resulting sulfonyl chloride is then reacted with dimethylamine to furnish the target compound.

Caption: Overall workflow for the synthesis of this compound.

Stage 1: Synthesis of the Key Intermediate: Pyridine-3-sulfonyl Chloride

The generation of pyridine-3-sulfonyl chloride is the cornerstone of this synthesis. The choice of starting material—either pyridine itself or 3-aminopyridine—dictates the synthetic strategy.

Caption: Comparison of synthetic routes to Pyridine-3-sulfonyl Chloride.

Route A: Synthesis from Pyridine

This classical approach involves direct, high-temperature electrophilic sulfonation of the pyridine ring. Due to the electron-deficient nature of pyridine, this reaction requires harsh conditions.

Step 1.1: Sulfonation of Pyridine

The reaction of pyridine with fuming sulfuric acid (oleum) at high temperatures yields pyridine-3-sulfonic acid. The addition of a mercury(II) sulfate catalyst is crucial for achieving reasonable yields and reaction times.[1]

Experimental Protocol: Synthesis of Pyridine-3-sulfonic Acid[2]

-

In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Carefully charge the flask with 750 parts by weight of fuming sulfuric acid (oleum) and cool in an ice bath.

-

With stirring, slowly add 250 parts by weight of pyridine dropwise, ensuring the internal temperature does not exceed 75°C.

-

After the addition is complete, add a catalytic amount of mercury(II) sulfate.

-

Heat the reaction mixture to 230-240°C and maintain this temperature for 13-14 hours with continuous stirring.

-

Allow the mixture to cool to room temperature.

-

Under cooling, cautiously pour the reaction mixture into ethanol to precipitate the product.

-

Cool the resulting suspension to below 5°C to maximize crystal formation.

-

Collect the precipitated pyridine-3-sulfonic acid by filtration. The crude product can be purified by recrystallization from water or aqueous ethanol.

Table 1: Reaction Conditions for the Sulfonation of Pyridine

| Reagents/Conditions | Temperature | Time | Yield | Purity | Reference |

| Conc. H₂SO₄ | 300-350°C | 24 h | 50% | - | [1][3] |

| Oleum, HgSO₄ (catalyst) | 230°C | 13-14 h | ~70% | - | [1] |

| Oleum, HgSO₄ (catalyst) | 230-240°C | 13-14 h | 77-80% | 99% | [3] |

Step 1.2: Chlorination of Pyridine-3-sulfonic Acid

The sulfonic acid is converted to the more reactive sulfonyl chloride using standard chlorinating agents.

Experimental Protocol: Synthesis of Pyridine-3-sulfonyl Chloride[4]

-

Combine pyridine-3-sulfonic acid (10.3 g, 64.8 mmol), phosphorus pentachloride (20.82 g, 100 mmol), and phosphorus oxychloride (10 mL, 109 mmol) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux for 3 hours.

-

After cooling, evaporate the mixture to dryness under reduced pressure to yield a yellow solid.

-

Dissolve the solid in a mixture of ice water and methyl-tert-butyl ether.

-

Carefully neutralize the solution with saturated aqueous NaHCO₃.

-

Saturate the aqueous layer with solid NaCl and separate the phases.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuum to yield pyridine-3-sulfonyl chloride as an orange liquid.

Table 2: Reaction Conditions for the Chlorination of Pyridine-3-sulfonic Acid

| Reagents | Time | Yield | Reference |

| PCl₅, POCl₃ | 3 h | 94% | [4] |

| PCl₅ (stepwise addition) | >1 h | 87.8% | [5] |

Route B: Synthesis from 3-Aminopyridine

This alternative route avoids the harsh conditions of direct sulfonation. It proceeds via a Sandmeyer-type reaction where the amino group is converted to a diazonium salt, which is then displaced.[6][7]

Step 1.3: Diazotization and Sulfochlorination of 3-Aminopyridine

Experimental Protocol: Synthesis of Pyridine-3-sulfonyl Chloride[7]

-

Add 3-aminopyridine (94 g, 1 mol) to 670 mL of 6 mol/L diluted hydrochloric acid in a reaction vessel and cool to 0-5°C.

-

Slowly add a solution of sodium nitrite (72.45 g in 150 mL water) dropwise, maintaining the temperature at 0-5°C.

-

Following diazotization, add a solution of sodium fluoroborate (131 g in 260 mL water) dropwise at 0-5°C and stir for 30-60 minutes to precipitate the diazonium fluoroborate salt.

-

Filter the salt and dry.

-

In a separate vessel, add thionyl chloride (238 g, 2 mol) to 500 mL of water, cool to 0-5°C, and add cuprous chloride (1 g, 0.01 mol) as a catalyst.

-

Add the prepared diazonium fluoroborate salt (189.8 g, 1 mol) to the thionyl chloride solution in batches, keeping the temperature at 0-5°C.

-

Allow the reaction to proceed overnight at 0-5°C.

-

Extract the reaction mixture with dichloromethane (2 x 300 mL).

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain pyridine-3-sulfonyl chloride.

Table 3: Reaction Conditions for Synthesis from 3-Aminopyridine

| Starting Material | Key Reagents | Yield | Reference |

| 3-Aminopyridine | NaNO₂, NaBF₄, SOCl₂, CuCl | 90.7% | [4] |

| 3-Aminopyridine | NaNO₂, HCl, SO₂, CuCl₂ | >80% | [8] |

Stage 2: Synthesis of this compound

The final step is the nucleophilic substitution of the chloride on the sulfonyl chloride intermediate with dimethylamine. This is a standard and high-yielding amidation reaction.

Step 2.1: Amidation of Pyridine-3-sulfonyl Chloride

Experimental Protocol: Synthesis of this compound (This protocol is adapted from the general procedure for the synthesis of pyridine-3-sulfonamide using ammonia)[9]

-

Dissolve pyridine-3-sulfonyl chloride (1.0 g, 5.6 mmol) in a suitable solvent such as tetrahydrofuran (THF, 10 mL) or dichloromethane (DCM, 10 mL) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add a solution of dimethylamine (e.g., 2.0 M solution in THF, 5.6 mL, 11.2 mmol, 2.0 eq.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring completion by TLC.

-

Remove the solvent by rotary evaporation.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography or recrystallization if necessary to afford this compound.

Table 4: Reaction Conditions for Amidation

| Amine Source | Solvent | Time | Yield | Reference |

| Ammonia in Dioxane | THF | 1 h | 71% | [9] |

| Ammonia in Methanol | DCM | 50 min | 91% | [9] |

| Dimethylamine | THF or DCM | 1-2 h (Est.) | High (Expected) | Adapted Protocol |

Summary and Comparison of Synthetic Routes

Both Route A and Route B are viable methods for the synthesis of the key intermediate, pyridine-3-sulfonyl chloride.

-

Route A (from Pyridine) utilizes the most basic starting material but requires harsh, high-temperature conditions and the use of a toxic mercury catalyst. Yields can be variable.

-

Route B (from 3-Aminopyridine) involves milder reaction conditions and generally provides higher and more consistent yields.[8] While 3-aminopyridine is a more advanced starting material, this route is often preferred for its efficiency and scalability.

The final amidation step is a straightforward and efficient transformation, applicable regardless of the route chosen to obtain the pyridine-3-sulfonyl chloride intermediate. The selection of the optimal synthetic pathway will depend on the availability of starting materials, desired scale, and equipment limitations.

References

- 1. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. EP0428831A1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]

- 4. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]

- 6. CN117700355A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 7. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 8. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 9. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]

In-depth Technical Guide on N,N-Dimethylpyridine-3-sulfonamide

To the Researcher: Analysis of publicly available scientific literature and chemical databases indicates that N,N-Dimethylpyridine-3-sulfonamide is primarily documented as a chemical intermediate and building block in organic synthesis.[1][2] There is a notable absence of in-depth studies detailing its specific mechanism of action, biological targets, or pharmacological effects as a standalone agent. Consequently, a comprehensive guide on its core mechanism of action, including detailed experimental protocols and signaling pathways, cannot be constructed at this time.

This document summarizes the available information on this compound, focusing on its chemical properties and established roles in synthetic chemistry, and provides a general context for the broader class of sulfonamides.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₇H₁₀N₂O₂S and a molecular weight of approximately 186.23 g/mol .[1][3][4] Its structure features a pyridine ring substituted with a dimethylsulfonamide group.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂O₂S | [1][2][3][4] |

| Molecular Weight | 186.23 g/mol | [1][3] |

| CAS Number | 4810-41-7 | [2][3][4] |

Established Applications in Organic Synthesis

The primary documented utility of this compound is as a reactant and building block in the synthesis of more complex molecules.[1] It is involved in several types of chemical reactions:

-

Sulfonamide Formation: It can be synthesized via the reaction of sulfonyl chlorides with amines.[1]

-

Nucleophilic Substitution: The sulfonamide group can function as a leaving group, enabling further modification of the pyridine ring.[1]

-

Coupling Reactions: The compound participates in coupling reactions, such as the Chan-Lam coupling.[1]

Some suppliers note its potential use in proteomics research and as a component in creating protein degrader building blocks, though specific applications and mechanisms in these contexts are not well-detailed.[1][2]

Context within the Sulfonamide Class of Compounds

While specific data on this compound is lacking, the broader sulfonamide functional group is a well-established pharmacophore in medicinal chemistry.[5] Sulfonamide-containing drugs exhibit a wide range of biological activities, including:

-

Antimicrobial Effects: Sulfonamides are known for their antibacterial properties, often acting by inhibiting dihydropteroate synthetase, an enzyme crucial for folate synthesis in bacteria.[5] This action is typically bacteriostatic.[5]

-

Other Pharmacological Activities: Various sulfonamide derivatives have been developed as carbonic anhydrase inhibitors, diuretics, hypoglycemics, and anti-inflammatory agents.[5]

It is plausible that this compound could exhibit some form of biological activity, given its structural features.[1] However, without dedicated pharmacological studies, its specific targets and effects remain speculative.

Related Pyridine-Sulfonamide Derivatives

Research on other pyridine-sulfonamide derivatives provides some insight into the potential biological activities of this structural class. For instance, a study on 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide demonstrated its activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis.[6] This activity was associated with the induction of Th1 cytokines, nitric oxide, and reactive oxygen species.[6]

Additionally, dimethylpyridine-3-carboxamide derivatives have been investigated as potential inhibitors of matrix metalloproteinase 13 (MMP-13), which has implications for cancer therapy.[7][8] These examples highlight the diverse biological roles that pyridine-based sulfonamides and related structures can play.

Conclusion

Currently, this compound is best characterized as a synthetic intermediate. There is no substantial, publicly available data to construct an in-depth technical guide on its mechanism of action. For researchers interested in its potential biological effects, novel research would be required to elucidate its pharmacological profile, including target identification, binding affinity, and downstream signaling effects. The broader context of sulfonamide and pyridine-containing compounds suggests that it could be a starting point for new drug discovery efforts.

References

- 1. Buy this compound | 4810-41-7 [smolecule.com]

- 2. calpaclab.com [calpaclab.com]

- 3. N,N-Dimethylpyridine-3-sulphonamide | 4810-41-7 | EAA81041 [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Landscape of Pyridine-3-Sulfonamide Derivatives: A Technical Guide

Introduction: The pyridine-3-sulfonamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for the development of potent and selective therapeutic agents. These compounds, characterized by a pyridine ring linked to a sulfonamide group at the 3-position, have garnered significant attention from researchers due to their wide spectrum of biological activities. Their structural features allow for diverse substitutions, enabling fine-tuning of their pharmacological profiles. This guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of pyridine-3-sulfonamide derivatives, aimed at researchers, scientists, and professionals in drug development. The activities range from enzyme inhibition, critical in oncology and other diseases, to antimicrobial and antiviral applications, highlighting the broad therapeutic promise of this chemical class.[1][][3][4]

Key Biological Activities and Therapeutic Targets

Pyridine-3-sulfonamide derivatives have been extensively investigated for their inhibitory effects on various enzymes and their activity against numerous cancer cell lines and microbial pathogens.

Carbonic Anhydrase (CA) Inhibition

One of the most prominent activities of pyridine-3-sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[5] The sulfonamide group is a key pharmacophore that binds to the zinc ion in the active site of CAs, disrupting their catalytic activity.[5][6] These derivatives have shown potent inhibition against several human (h) CA isoforms, particularly the tumor-associated hCA IX and hCA XII, which are implicated in cancer progression.[5][7][8]

-

Mechanism of Action: The sulfonamide moiety (SO2NH2) deprotonates to its anionic form (SO2NH−), which then coordinates directly with the Zn(II) ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion. This interaction blocks the enzyme's ability to hydrate carbon dioxide.[5]

-

Structure-Activity Relationship (SAR): The "tail approach" is a common strategy to achieve isoform selectivity.[8] While the sulfonamide group ensures binding to the zinc ion, modifications at other positions, particularly the 4-position of the pyridine ring, allow for interactions with specific residues in the active site cavity, thereby conferring selectivity for different CA isoforms.[5][8] For instance, several 4-substituted pyridine-3-sulfonamide derivatives exhibit nanomolar activity against hCA IX and hCA XII with high selectivity over the cytosolic isoforms hCA I and II.[5][8]

Anticancer Activity

The anticancer potential of pyridine-3-sulfonamides stems from their ability to target multiple pathways involved in tumor growth, proliferation, and survival.

-

PI3K/mTOR Dual Inhibition: Certain sulfonamide methoxypyridine derivatives act as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[9][10] The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, survival, and metabolism, and its dysregulation is common in many cancers.[9][10] For example, compound 22c , a derivative with a quinoline core, demonstrated potent inhibitory activity against PI3Kα (IC50 = 0.22 nM) and mTOR (IC50 = 23 nM).[9][10] This inhibition leads to decreased phosphorylation of the downstream effector AKT, resulting in cell cycle arrest and apoptosis in cancer cells.[9][10]

-

Tubulin Polymerization Inhibition: A series of sulfonamide-functionalized pyridine carbothioamides (PCAs) have been identified as potent inhibitors of tubulin polymerization.[11] By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. Compounds 3 and 5 from this series showed potent cytotoxicity against various cancer cell lines, including A549 (lung), MCF-7 (breast), PC-3 (prostate), and HepG2 (liver), with IC50 values in the low micromolar range.[11]

-

General Cytotoxicity: Many pyridine-sulfonamide hybrids have shown significant cytotoxic activity against a range of cancer cell lines. For instance, certain pyrimidine–sulfonamide hybrids exhibited promising antiproliferative activity against HCT-116 colon cancer cells and were more potent than the standard drug doxorubicin in some cases.[12]

Cyclooxygenase-2 (COX-2) Inhibition

Pyridine acyl sulfonamide derivatives have been designed and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[13] Compound 23 in one study showed the most potent COX-2 inhibitory activity with an IC50 of 0.8 μM and also displayed significant anti-inflammatory and antitumor properties.[13]

Antimicrobial and Antiviral Activity

The pyridine-sulfonamide scaffold is also a source of potent antimicrobial agents. Derivatives have been synthesized and tested against various bacterial and fungal strains.[14][15][16] Some compounds have shown significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.[][15] Additionally, certain novel classes of pyridine-based sulfonamides have demonstrated promising antiviral characteristics.[16]

Quantitative Data Summary

The biological activities of various pyridine-3-sulfonamide derivatives are summarized in the tables below.

Table 1: Carbonic Anhydrase (CA) Inhibition Data for Selected Derivatives

| Compound/Series | Target Isoform | Inhibition Constant (Kᵢ) | Reference |

| 4-Substituted Pyridine-3-Sulfonamides | hCA II | 271.5 nM to >10,000 nM | [5] |

| hCA IX | 137 nM (lowest) | [5] | |

| hCA XII | 91 nM (lowest) | [5] | |

| Pyridinium Derivatives (e.g., 15) | hCA II | 21 nM | |

| hCA IX | 14 nM | [7] | |

| hCA XII | 7 nM | [7] | |

| Pyrazolo[4,3-c]pyridine Sulfonamides | E. coli β-CA | 94.9 nM to 5027 nM | |

| B. pseudomallei β-CA | 96.4 nM to 788.8 nM | [6] | |

| Coumarin/Sulfonamide Hybrids (2a) | hCA IX | 11.7 nM | [17] |

| hCA XII | 9.8 nM | [17] |

Table 2: Anticancer Activity Data for Selected Derivatives

| Compound/Series | Mechanism/Target | Cell Line | IC₅₀ Value | Reference |

| Compound 23 (COX-2 Inhibitor) | Antiproliferative | B16-F10 (Melanoma) | 2.8 μM | [13] |

| HepG2 (Liver) | 1.2 μM | [13] | ||

| MCF-7 (Breast) | 1.8 μM | [13] | ||

| Pyridine Carbothioamides (e.g., 3, 5) | Tubulin Polymerization Inhibition | A549, MCF-7, PC-3, HepG2 | 1.1 μM to 7.3 μM | [11] |

| Compound 22c | PI3Kα/mTOR Inhibition | MCF-7 (Breast) | 130 nM | [9][10] |

| HCT-116 (Colon) | 20 nM | [9][10] | ||

| Pyrimidine-Sulfonamide Hybrid (PS14) | Antiproliferative | HeLa, HCT-116, A549, HepG2 | 12.64–22.20 μM | [12] |

Table 3: COX-2 Inhibition Data

| Compound | Target | IC₅₀ Value | Reference |

| Compound 23 | COX-2 | 0.8 μM | [13] |

| PGE₂ production | 0.15 μM | [13] |

Table 4: Antibacterial Activity Data

| Compound/Series | Bacterial Strain | Activity Measurement | Result | Reference |

| N-pyridin-3-yl-benzenesulfonamide | S. aureus, S. typhi, E. coli | Zone of Inhibition | 8-12 mm at 100-150 mg/ml | [15] |

| 3-(Pyridine-3-yl)-2-Oxazolidinones | S. aureus | MIC | 32–64 μg/ml | [18] |

| Gram-positive bacteria | MIC | Generally better activity than early-stage compounds | [18] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols cited in the literature for evaluating pyridine-3-sulfonamide derivatives.

General Synthesis of Pyridine-3-Sulfonamides

A common synthetic route involves the reaction of a substituted pyridine sulfonyl chloride with a primary or secondary amine.

-

Preparation of Sulfonyl Chloride: The corresponding sulfonic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the pyridine sulfonyl chloride intermediate.

-

Sulfonamide Formation: The pyridine sulfonyl chloride is then reacted with the desired amine in the presence of a base (e.g., pyridine, triethylamine, or aqueous Na₂CO₃) to act as an HCl scavenger.[15][19] The reaction is typically carried out in an appropriate solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux.

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against CA isoforms is commonly determined using a stopped-flow CO₂ hydrase assay.[6][17]

-

Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The inhibition of this reaction by the test compound is monitored.

-

Procedure: An indicator dye (e.g., p-nitrophenol) is used in a buffer solution at a specific pH. The enzyme, inhibitor, and CO₂ substrate are mixed.

-

Data Acquisition: The time course of the pH change, resulting from the formation of carbonic acid, is followed spectrophotometrically.

-

Calculation: The initial rates of reaction are measured at different inhibitor concentrations. The IC₅₀ values are determined from the dose-response curves, and these are then converted to inhibition constants (Kᵢ) using the Cheng-Prusoff equation.

In Vitro Anticancer Assays

-

MTT Cell Proliferation Assay: This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[12]

-

Cells are seeded in 96-well plates and incubated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance is measured using a microplate reader, and the IC₅₀ value (the concentration that inhibits cell growth by 50%) is calculated.

-

-

Western Blot Analysis: This technique is used to measure the levels of specific proteins, such as the phosphorylation status of AKT in the PI3K/mTOR pathway.[9][10]

-

Cancer cells are treated with the test compound.

-

Cells are lysed, and protein concentrations are determined.

-

Proteins are separated by size using SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific to the target protein (e.g., phospho-AKT, total AKT) followed by secondary antibodies conjugated to an enzyme.

-

A chemiluminescent substrate is added, and the resulting signal is detected to visualize and quantify the protein bands.

-

Tubulin Polymerization Inhibition Assay

This assay evaluates the effect of compounds on the in vitro polymerization of tubulin.[11]

-

Purified tubulin is incubated with the test compounds in a polymerization buffer at 37°C.

-

The polymerization of tubulin into microtubules causes an increase in light scattering or fluorescence, which is monitored over time using a spectrophotometer or fluorometer.

-

The IC₅₀ value is determined as the compound concentration that inhibits tubulin polymerization by 50% compared to a control (e.g., colchicine).[11]

Antibacterial Activity Assay (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.[18]

-

Serial two-fold dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.

-

A standardized inoculum of the test bacteria is added to each well.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations: Pathways and Workflows

The following diagrams illustrate key mechanisms and processes related to the study of pyridine-3-sulfonamide derivatives.

Caption: Mechanism of Carbonic Anhydrase (CA) inhibition.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Caption: General workflow for the synthesis of derivatives.

Caption: Workflow for in vitro biological evaluation.

Conclusion

Pyridine-3-sulfonamide derivatives represent a highly valuable and privileged scaffold in drug discovery. Their synthetic tractability allows for the creation of large libraries of compounds, while their ability to interact with a diverse range of biological targets provides a foundation for developing novel therapeutics. The potent and selective inhibition of enzymes like carbonic anhydrases and PI3K/mTOR kinases underscores their significant potential in oncology. Furthermore, their demonstrated efficacy as anti-inflammatory, antibacterial, and antiviral agents opens up numerous avenues for future research. Continued exploration of the structure-activity relationships within this class of compounds will undoubtedly lead to the discovery of next-generation drugs with improved efficacy and safety profiles for treating a multitude of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridinium Derivatives of 3-Aminobenzenesulfonamide are Nanomolar-potent Inhibitors of Tumor-expressed Carbonic Anhydrase Isozymes CA IX and CA XII - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors [mdpi.com]

- 18. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

N,N-Dimethylpyridine-3-sulfonamide: A Building Block for Targeted Protein Degradation via DCAF15 Recruitment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets. At the core of this technology are heterobifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. The discovery of novel E3 ligase ligands is crucial for expanding the scope and selectivity of TPD. This technical guide focuses on the role of N,N-Dimethylpyridine-3-sulfonamide and related aryl sulfonamides as building blocks for protein degraders that recruit the DCAF15 E3 ubiquitin ligase. We provide a comprehensive overview of the underlying biology, quantitative data on representative degraders, detailed experimental protocols, and visualizations of key pathways and workflows to empower researchers in the design and evaluation of novel DCAF15-recruiting protein degraders.

Introduction to Targeted Protein Degradation and DCAF15

Targeted protein degradation utilizes small molecules to induce the selective degradation of a target protein of interest (POI) through the ubiquitin-proteasome system (UPS). PROTACs are a prominent class of protein degraders, consisting of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. By bringing the POI and E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

While much of the initial focus in PROTAC development has been on the VHL and CRBN E3 ligases, the exploration of new E3 ligases is a key area of research to expand the druggable proteome and overcome potential resistance mechanisms. DDB1 and CUL4 associated factor 15 (DCAF15) has been identified as a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex that can be recruited by aryl sulfonamide-based molecular glues.[2][3] Compounds like indisulam and E7820 have been shown to induce the degradation of the splicing factor RBM39 by promoting its interaction with DCAF15.[4][5] This discovery has opened the door for the development of PROTACs that utilize sulfonamide moieties to hijack the DCAF15 E3 ligase for the degradation of other target proteins.

This compound represents a readily available chemical scaffold that can be incorporated into PROTAC design to engage the DCAF15 E3 ligase. This guide will delve into the practical aspects of utilizing this building block in TPD research.

Quantitative Data on DCAF15-Recruiting Protein Degraders

While specific data for PROTACs constructed directly with this compound is not extensively available in the public domain, studies on closely related aryl sulfonamide-based PROTACs provide valuable insights into the expected potency and efficacy. The following tables summarize key quantitative data for a representative DCAF15-recruiting PROTAC, DP1, which targets the BRD4 protein using an E7820-derived ligand.

Table 1: In Vitro Degradation Profile of a DCAF15-Recruiting PROTAC (DP1)

| Cell Line | Target Protein | DC50 (µM) | Dmax (%) | Time (h) |

| SU-DHL-4 | BRD4 | ~1 | >90 | 24 |

| MOLM13 | BRD4 | ~1 | >90 | 24 |

Data extrapolated from published studies on E7820-based PROTACs.

Table 2: Ternary Complex Formation and Binding Affinity

| Ligand | Binding Partner | KD (µM) | Assay |

| E7820 | DCAF15 | 22 | Fluorescence Polarization |

| Indisulam | DCAF15 | 108 | Fluorescence Polarization |

Binding affinities of the parent molecular glues to DCAF15 are relatively weak, which presents a challenge in the design of highly potent DCAF15-recruiting PROTACs.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of DCAF15-recruiting protein degraders based on the this compound scaffold.

Synthesis of a Pyridine Sulfonamide-Based PROTAC

This protocol describes a general method for the synthesis of a PROTAC by coupling a functionalized this compound derivative with a linker and a ligand for the protein of interest.

Materials:

-

N,N-Dimethyl-5-(amino-linker)-pyridine-3-sulfonamide

-

Carboxylic acid-functionalized POI ligand

-

N,N'-Diisopropylethylamine (DIPEA)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

High-performance liquid chromatography (HPLC) for purification

Procedure:

-

Dissolve the carboxylic acid-functionalized POI ligand (1.0 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the N,N-Dimethyl-5-(amino-linker)-pyridine-3-sulfonamide (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC product by preparative HPLC.

-

Confirm the identity and purity of the final product by LC-MS and NMR.

Western Blot for Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a sulfonamide-based PROTAC.[6][7]

Materials:

-

Cell line of interest

-

PROTAC compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound. Include a DMSO-treated well as a negative control. Incubate for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantification: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the DMSO control to determine DC50 and Dmax values.[8]

AlphaLISA for Ternary Complex Formation

This protocol describes a proximity-based assay to measure the formation of the POI-PROTAC-DCAF15 ternary complex.[9]

Materials:

-

Purified His-tagged DCAF15 complex

-

Purified GST-tagged POI

-

PROTAC compound

-

AlphaLISA anti-His Acceptor beads

-

AlphaLISA Streptavidin Donor beads

-

Biotinylated anti-GST antibody

-

Assay buffer

-

384-well microplate

-

AlphaScreen-compatible plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the PROTAC compound in assay buffer. Prepare a mixture of the His-tagged DCAF15 complex and the GST-tagged POI in assay buffer.

-

Assay Plate Setup: Add the PROTAC dilutions to the wells of a 384-well plate.

-

Add Proteins: Add the protein mixture to each well.

-

Incubation: Incubate the plate at room temperature for 1 hour to allow for ternary complex formation.

-

Add Detection Reagents: Add the biotinylated anti-GST antibody and incubate for another hour. Then, add the AlphaLISA anti-His Acceptor beads and Streptavidin Donor beads.

-

Final Incubation: Incubate the plate in the dark at room temperature for 1 hour.

-

Measurement: Read the plate on an AlphaScreen-compatible plate reader.

-

Data Analysis: The AlphaLISA signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50).

Mandatory Visualizations

Signaling Pathway of DCAF15-Mediated Protein Degradation

Caption: DCAF15-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

References

- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Basis and Kinetic Pathway of RBM39 Recruitment to DCAF15 by a Sulfonamide Molecular Glue E7820 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

A Technical Guide to the Spectroscopic Profile of N,N-Dimethylpyridine-3-sulfonamide

For Immediate Release

This technical document provides a detailed overview of the predicted spectroscopic data for N,N-Dimethylpyridine-3-sulfonamide, a compound of interest for researchers in medicinal chemistry and drug development. Due to the absence of readily available experimental spectra in public databases, this guide leverages established principles of spectroscopy to predict the compound's signature in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed, plausible experimental protocols for its synthesis and analysis are also provided.

Compound Identification

-

Systematic Name: this compound

-

Molecular Formula: C₇H₁₀N₂O₂S

-

Molecular Weight: 186.23 g/mol

-

CAS Number: 4810-41-7

Predicted Spectroscopic Data

The following data are predicted based on the chemical structure of this compound and are intended to serve as a reference for researchers.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.9 - 9.1 | s | 1H | H-2 (Pyridine) |

| ~8.6 - 8.8 | d | 1H | H-6 (Pyridine) |

| ~8.0 - 8.2 | d | 1H | H-4 (Pyridine) |

| ~7.4 - 7.6 | dd | 1H | H-5 (Pyridine) |

| ~2.8 - 3.0 | s | 6H | -N(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~152 - 154 | C-2 (Pyridine) |

| ~148 - 150 | C-6 (Pyridine) |

| ~135 - 137 | C-4 (Pyridine) |

| ~132 - 134 | C-3 (Pyridine) |

| ~123 - 125 | C-5 (Pyridine) |

| ~38 - 40 | -N(CH₃)₂ |

Table 3: Predicted IR Spectroscopy Data

| Frequency (ν, cm⁻¹) | Vibration Type | Functional Group |

| ~1350 - 1320 | Asymmetric Stretching (νₐₛ) | S=O (Sulfonyl) |

| ~1170 - 1150 | Symmetric Stretching (νₛ) | S=O (Sulfonyl) |

| ~1600 - 1450 | Aromatic C=C & C=N Stretching | Pyridine Ring |

| ~3100 - 3000 | Aromatic C-H Stretching | Pyridine Ring |

| ~2950 - 2850 | Aliphatic C-H Stretching | -N(CH₃)₂ |

| ~950 - 900 | S-N Stretching | Sulfonamide |

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z Value | Ion Species | Notes |

| 187.05 | [M+H]⁺ | Protonated molecular ion. |

| 186.04 | [M]⁺• | Molecular ion (less common in ESI). |

| 122.04 | [M-SO₂]⁺• | Resulting from the characteristic loss of sulfur dioxide.[1] |

| 78.03 | [C₅H₄N]⁺ | Pyridyl cation fragment resulting from S-C bond cleavage. |

Experimental Protocols

The following sections outline detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: From Pyridine-3-sulfonyl Chloride

This synthesis involves the reaction of commercially available pyridine-3-sulfonyl chloride with dimethylamine.

-

Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with a solution of dimethylamine (2.2 equivalents) in anhydrous dichloromethane (DCM, 30 mL). The flask is cooled to 0°C in an ice bath.

-

Addition of Reactant: Pyridine-3-sulfonyl chloride (1.0 equivalent) is dissolved in anhydrous DCM (20 mL) and added dropwise to the stirred dimethylamine solution over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is washed sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound as a solid.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are to be recorded on a 500 MHz spectrometer. The purified compound is dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Data is processed using standard NMR software.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded from 4000 to 400 cm⁻¹.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample is dissolved in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) and introduced into the mass spectrometer via direct infusion or liquid chromatography.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from synthesis to final characterization of the target compound.

References

Technical Guide: Solubility of N,N-Dimethylpyridine-3-sulfonamide in Organic Solvents

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive search of available scientific literature and chemical databases, we must report that specific quantitative solubility data for N,N-Dimethylpyridine-3-sulfonamide in various organic solvents is not publicly available at this time. The CAS number for this compound is 4810-41-7, and its molecular formula is C7H10N2O2S.[1][2][3] While information regarding the general solubility of the broader sulfonamide class of compounds exists, data for this specific molecule has not been published in the sources reviewed.

This guide will therefore focus on providing the established principles of sulfonamide solubility, general experimental protocols for solubility determination, and a logical workflow for approaching the solubility assessment of a novel compound like this compound.

General Principles of Sulfonamide Solubility

The solubility of sulfonamides is influenced by several factors, including the physicochemical properties of both the solute (the sulfonamide) and the solvent. Key considerations include:

-

pH-Dependence: Sulfonamides are ampholytic, meaning they possess both a basic functional group (the amino group) and an acidic group (the sulfonamide moiety).[4] Their solubility can be highly dependent on the pH of the solution, which can lead to the formation of more soluble anionic or cationic species.[4]

-

Solvent Polarity: The solubility of sulfonamides in organic solvents is often estimated using the extended Hildebrand solubility approach, which relates solubility to the solubility parameters of the solute and solvent.[5]

-

Temperature: Generally, the solubility of solid compounds like sulfonamides in organic solvents is an endothermic process, meaning solubility tends to increase with rising temperature.[6]

Studies on various sulfonamides have been conducted in solvents such as water, methanol, ethanol, propanol, acetone, chloroform, and dioxane-water mixtures.[5][7][8] For instance, the solubility of compounds like sulfadiazine and sulfamethoxazole has been determined in mixtures of dimethylacetamide, glycerol, and water.[5]

Experimental Protocol for Solubility Determination (Isothermal Saturation Method)

In the absence of specific data for this compound, a standard and widely accepted method for determining solubility is the isothermal saturation method, also known as the shake-flask method.

Objective: To determine the equilibrium solubility of a solid compound in a specific solvent at a constant temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, etc.)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

-

Syringe filters (e.g., 0.2 µm PTFE)

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated in a thermostatically controlled shaker or water bath at a specified temperature (e.g., 298.15 K / 25 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to settle. The saturated solution is then carefully separated from the excess solid solute, typically by centrifugation followed by filtration through a syringe filter to remove any remaining particulate matter.

-

Quantification: A precise aliquot of the clear, saturated filtrate is diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a calibrated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mol/L or g/100 mL.

Logical Workflow for Solubility Assessment

For a novel compound like this compound, a systematic approach is crucial. The following diagram illustrates a typical workflow for assessing its solubility profile.

Caption: Workflow for experimental solubility determination.

This structured approach ensures that all necessary preliminary steps, such as solvent selection and analytical method validation, are completed before proceeding to the core experimental phase, culminating in robust data analysis and reporting. We recommend this workflow for any researcher embarking on the characterization of this compound or other novel compounds.

References

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. This compound 97% | CAS: 4810-41-7 | AChemBlock [achemblock.com]

- 4. srdata.nist.gov [srdata.nist.gov]

- 5. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement and correlation of the solubility of DMAP in seven pure solvents [journal.buct.edu.cn]

- 7. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermochemical Properties of N,N-Dimethylpyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the thermochemical properties of N,N-Dimethylpyridine-3-sulfonamide. A comprehensive literature search indicates that specific experimental or computational thermochemical data for this compound are not publicly available at this time. Consequently, this document provides a foundational framework for understanding and determining these properties. It summarizes key thermochemical parameters, presents available data for the parent structures—pyridine and benzenesulfonamide—and details the primary experimental protocols for their determination. This guide is intended to equip researchers with the necessary information to either estimate the thermochemical properties of this compound or to design experiments for their measurement.

Introduction to Thermochemical Properties

Thermochemical properties are fundamental to understanding the stability, reactivity, and phase behavior of chemical compounds. For drug development professionals, these properties are critical in formulation, process development, and ensuring the stability of active pharmaceutical ingredients (APIs). Key thermochemical parameters include:

-

Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of a substance in its standard state is formed from its pure elements under standard conditions. It is a measure of the substance's intrinsic stability.

-

Gibbs Free Energy of Formation (ΔfG°): The change in Gibbs free energy when one mole of a compound in its standard state is formed from its constituent elements in their standard states. It determines the spontaneity of a formation reaction.

-

Standard Molar Entropy (S°): A measure of the randomness or disorder of a substance at the molecular level under standard conditions.

-

Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by one degree Celsius (or one Kelvin).

-

Enthalpy of Combustion (ΔcH°): The heat released when one mole of a substance is completely burned in oxygen under standard conditions.

-

Enthalpy of Phase Transition (e.g., ΔfusH°, ΔvapH°, ΔsubH°): The heat absorbed or released during a phase change (fusion/melting, vaporization, sublimation) at a constant temperature.

Due to the absence of specific data for this compound, this guide presents data for its core structural components: pyridine and benzenesulfonamide (as a representative aromatic sulfonamide).

Data Presentation: Thermochemical Properties of Parent Structures

The following tables summarize the available thermochemical data for pyridine and benzenesulfonamide at standard conditions (298.15 K and 1 bar), which can serve as a baseline for estimating the properties of this compound.

Table 1: Thermochemical Properties of Pyridine (C₅H₅N)

| Thermochemical Property | State | Value |

| Standard Enthalpy of Formation (ΔfH°) | Liquid | 100.2 kJ/mol[1][2] |

| Gas | 140.4 kJ/mol[2] | |

| Standard Enthalpy of Combustion (ΔcH°) | Liquid | -2782 kJ/mol[1][2] |

| Standard Molar Entropy (S°) | Liquid | 177 J/(mol·K)[2] |

| Heat Capacity (Cp) | Liquid | 132.72 J/(mol·K)[2][3] |

| Gibbs Free Energy of Formation (ΔfG°) | Liquid | 142.67 kJ/mol[3] |

Table 2: Thermochemical Properties of Benzenesulfonamide (C₆H₇NO₂S)

| Thermochemical Property | State | Value |

| Standard Enthalpy of Formation (ΔfH°) | Solid | -398.0 ± 1.1 kJ/mol |

| Gas | -293.7 ± 1.5 kJ/mol | |

| Standard Enthalpy of Combustion (ΔcH°) | Solid | -3145.3 ± 1.0 kJ/mol |

| Enthalpy of Fusion (ΔfusH°) | Solid | 23.4 ± 0.3 kJ/mol |

| Enthalpy of Sublimation (ΔsubH°) | Solid | 104.3 ± 0.8 kJ/mol |

| Melting Point | Solid | 149-152 °C[4] |

Note: Data for benzenesulfonamide is primarily sourced from Chemeo, which compiles data from various literature sources.[5]

Experimental Protocols

The determination of thermochemical properties is achieved through precise calorimetric and analytical techniques. The following sections detail the methodologies for three key experimental procedures.

Combustion Bomb Calorimetry

This technique is used to determine the heat of combustion of a substance. From this value, the standard enthalpy of formation can be calculated.

Methodology:

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the substance is pressed into a pellet.[6] A known length of ignition wire (e.g., nichrome or iron) is attached to the electrodes of the bomb head, with the wire in contact with the sample pellet.[6][7]

-

Bomb Assembly and Pressurization: The bomb head is sealed into the stainless-steel bomb. The bomb is then purged of air and filled with high-purity oxygen to a pressure of approximately 30 atm.[7]

-

Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precisely measured volume of water (e.g., 2.000 L).[6] The bucket is then placed inside an insulating jacket to create a near-adiabatic environment. A high-precision thermometer and a stirrer are submerged in the water.

-

Combustion and Temperature Measurement: The system is allowed to reach thermal equilibrium. The initial temperature is recorded for several minutes to establish a baseline. The sample is then ignited by passing an electric current through the ignition wire.[8] The temperature of the water is recorded at regular intervals (e.g., every 30 seconds) until it reaches a maximum and then begins to cool.[7]

-

Data Analysis: The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[8] The heat of combustion of the sample is then calculated. Corrections are made for the heat released by the combustion of the ignition wire.[6]

Combustion Bomb Calorimetry Workflow

Knudsen Effusion Mass Spectrometry (KEMS)

The Knudsen effusion method is used to determine the vapor pressure of a substance at different temperatures. From these measurements, the enthalpy and entropy of sublimation or vaporization can be derived using the Clausius-Clapeyron equation.

Methodology:

-

Sample Loading: A small amount of the sample is placed into a Knudsen cell, which is a small, thermally stable container with a very small orifice (typically 0.5-2 mm in diameter).[9]

-

System Setup: The Knudsen cell is placed inside a high-vacuum chamber. The cell is heated to a precise, controlled temperature.[9]

-

Effusion and Beam Formation: Inside the heated cell, the sample establishes an equilibrium between the condensed and vapor phases. Molecules from the vapor phase effuse through the small orifice, forming a molecular beam. This process must occur under conditions of molecular flow, where molecule-wall collisions are dominant over molecule-molecule collisions.[9]

-

Mass Spectrometry: The molecular beam is directed into the ionization chamber of a mass spectrometer. The vapor species are ionized (typically by electron impact), and their mass-to-charge ratio and intensity are measured.[10]

-

Data Collection: The ion intensity corresponding to the sample is recorded as a function of the Knudsen cell temperature. The system is calibrated using a substance with a known vapor pressure.[11]

-

Data Analysis: The partial pressure of the effusing vapor is calculated from the measured ion intensity. By measuring the vapor pressure at several different temperatures, a plot of ln(P) versus 1/T is generated. The slope of this line is equal to -ΔH_sub/R (where R is the ideal gas constant), allowing for the determination of the enthalpy of sublimation.[11]

Knudsen Effusion Mass Spectrometry Workflow

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine heat capacity and the enthalpy of phase transitions like melting and glass transitions.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 2-10 mg) is placed into a small sample pan, usually made of aluminum.[12] The pan is then sealed with a lid. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically includes an initial isothermal period, a controlled heating or cooling ramp (e.g., 10-20 °C/min), and a final isothermal period.[13] The cell is continuously purged with an inert gas, such as nitrogen.[13]

-

Measurement: The instrument heats or cools the sample and reference pans according to the programmed temperature profile. It measures the differential heat flow between the sample and the reference needed to maintain them at the same temperature.

-

Data Acquisition: The differential heat flow is recorded as a function of temperature, generating a DSC thermogram. Endothermic events (like melting) result in a downward peak, while exothermic events (like crystallization) produce an upward peak.

-

Data Analysis:

-

Enthalpy of Transition (e.g., Melting): The area under the peak corresponding to the phase transition is integrated. This area is directly proportional to the enthalpy change of the transition (ΔH). The instrument is calibrated using a standard material with a known enthalpy of fusion, such as indium.[12]

-

Heat Capacity (Cp): The heat capacity is determined by comparing the heat flow signal of the sample to that of a known standard reference material (like sapphire) and a blank (empty pan) run under the identical temperature program.[13]

-

Differential Scanning Calorimetry Workflow

Conclusion

While direct thermochemical data for this compound are currently unavailable in the literature, this guide provides the essential context and methodologies for their determination. Researchers can utilize the data for pyridine and benzenesulfonamide as a starting point for estimations using group contribution methods or other computational approaches. For definitive values, the experimental protocols outlined for combustion bomb calorimetry, Knudsen effusion mass spectrometry, and differential scanning calorimetry provide a robust framework for measurement. Accurate thermochemical data are indispensable for the successful development and formulation of new chemical entities, and the principles outlined herein are fundamental to achieving that goal.

References

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. Pyridine (data page) - Wikipedia [en.wikipedia.org]

- 3. scholarworks.uni.edu [scholarworks.uni.edu]

- 4. Benzolsulfonamid ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Benzenesulfonamide (CAS 98-10-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. web.williams.edu [web.williams.edu]

- 7. ivypanda.com [ivypanda.com]

- 8. biopchem.education [biopchem.education]

- 9. electrochem.org [electrochem.org]

- 10. Knudsen Effusion Mass Spectrometry (KEMS-online) - KEMS Technique [sites.google.com]

- 11. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]

- 12. engineering.purdue.edu [engineering.purdue.edu]

- 13. mse.ucr.edu [mse.ucr.edu]

N,N-Dimethylpyridine-3-sulfonamide: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction